AMD 3465 hexahydrobromide is a small molecule compound that belongs to the class of chemokine receptor antagonists. It is a potent and selective antagonist of the CXCR4 receptor, which is involved in various physiological and pathological processes, including immune response, inflammation, cancer metastasis, and HIV infection. AMD 3465 hexahydrobromide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMD-8664 is an HIV entry inhibitor which was being developed by AnorMED in the US in conjunction with the Rega Institute of Leuven. AMD-8664 works by antagonizing the HIV-1 entry co-receptor CXCR4. AMD-8664 may be useful for the clinical treatment of HIV-1-infected patients, especially at the late stage of treatment for AIDS patients developing multi-drug-resistant strains.
AZ-628 is a selective, orally available Raf inhibitor with excellent pharmacokinetic properties and robust tumor growth inhibition in xenograft studies ( (IC50 values are 29, 34 and 105 nM for c-Raf1, B-RafV600E and wild-type B-Raf, respectively). AZ-628 inhibits growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.
Ralimetinib is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. It has been studied for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
Donafenib is a small molecule drug that has been developed as a potential anticancer agent. It belongs to the class of multikinase inhibitors and has shown promising results in preclinical and clinical studies.
Dabrafenib is a small molecule drug that is used in the treatment of melanoma, a type of skin cancer. It is a selective inhibitor of the BRAF protein, which is mutated in approximately 50% of melanoma cases. Dabrafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of unresectable or metastatic melanoma with BRAF V600E mutation.
SB-590885 is a novel triarylimidazole that selectively inhibits Raf kinases with more potency towards B-Raf than c-Raf. SB-590885 stabilizes the oncogenic B-Raf kinase domain in an active configuration, which is distinct from the previously reported mechanism of action of the multi-kinase inhibitor, BAY43-9006. Malignant cells expressing oncogenic B-Raf show selective inhibition of mitogen-activated protein kinase activation, proliferation, transformation, and tumorigenicity when exposed to SB-590885 , whereas other cancer cell lines and normal cells display variable sensitivities or resistance to similar treatment.
MLN2480 is an orally bioavailable pan-Raf kinase inhibitor that inhibits MAP kinase pathway signaling in BRAF-mutant melanoma models. It shows antitumor activity in melanoma, colon, lung, and pancreatic cancer xenograft models. MLN2480 demonstrates synergistic activity with TAK-733, an allosteric MEK kinase inhibitor. TAK-580, also known as MLN2480, BIIB024, and AMG 2112819, is an oral, selective pan-Raf kinase inhibitor. The Raf kinases (A-Raf, B-Raf and C-Raf) are key regulators of cell proliferation and survival within the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is frequently disregulated in human cancers, often via activating mutations of Ras or Raf.
TAK-632 is a slow off-rate inhibitor of Raf kinases (IC50s = 8.3, 2.4, and 1.4 nM for wild type B-Raf, mutant B-RafV600E, and c-Raf, respectively). It demonstrates 14-1,200-fold selectivity for Raf over a panel of 26 different kinases. TAK-632 shows significant antiproliferative activity against mutated B-Raf or mutated N-Ras cancer cell lines and xenograft models, inhibiting MEK phosphorylation with an IC50 value of 12 nM and downstream ERK phosphorylation with an IC50 value of 16 nM. TAK-632 is a potent pan-RAF inhibitor with favorable in vitro activity (BRAF(V600E) IC50, 2.4 nM; BRAF(wt), 8.3 nM; CRAF, 1.4 nM; pMEK (A375) IC50, 12 nM; pMEK (HMVII), 49 nM; V/B ratio. In addition, TAK-632 was shown preclinically to be a selective kinase inhibitor targeting pan-RAF kinase activity by testing against a panel of kinases. In both A375 (BRAFV600E) and HMVII (NRASQ61K) xenograft models in rats, TAK-632 demonstrated regressive antitumor efficacy by twice daily, 14-day repetitive administration without significant body weight loss